molecular formula C16H23NO3 B2882240 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide CAS No. 1396781-52-4

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide

Cat. No.: B2882240
CAS No.: 1396781-52-4
M. Wt: 277.364
InChI Key: JRRWLLKPKUYLEK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure features a cyclobutanecarboxamide moiety linked to a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain, a design that suggests potential for modulating biological protein targets. Small molecules with similar aromatic and carboxamide functional groups are frequently investigated as modulators of various receptors and enzymes . For instance, research into compounds with structural parallels has explored their activity as antagonists for receptors like the bradykinin B1 receptor, which is a target in inflammatory and pain pathways . The presence of the 4-methoxyphenyl group is a common pharmacophore in molecules designed for receptor binding studies. This product is provided for research purposes such as high-throughput screening, assay development, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and specific research value. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(19,11-17-15(18)13-4-3-5-13)10-12-6-8-14(20-2)9-7-12/h6-9,13,19H,3-5,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRWLLKPKUYLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Method

Cyclobutanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclobutanecarbonyl chloride, which subsequently reacts with the amine under basic conditions. This method is widely employed due to its simplicity and high reactivity.

Procedure :

  • Activation : Cyclobutanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) for 4 hours. The excess SOCl₂ is removed under reduced pressure to yield cyclobutanecarbonyl chloride.
  • Coupling : The acyl chloride is dissolved in DCM and added dropwise to a solution of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred at room temperature for 12 hours.
  • Work-Up : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography to isolate the product.

Yield : 65–72% (theoretical), depending on amine purity.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions.

Procedure :

  • Activation : Cyclobutanecarboxylic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes.
  • Amine Addition : N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol.

Yield : 78–85%.

Solid-Supported Catalytic Method

A patent-derived approach utilizes solid-supported catalysts to enhance reaction efficiency and reduce purification complexity.

Procedure :

  • Reaction Setup : Cyclobutanecarboxylic acid (1.0 equiv) and the amine (1.0 equiv) are combined in toluene with a polystyrene-supported DMAP catalyst (0.1 equiv).
  • Stirring : The mixture is refluxed for 8 hours under nitrogen.
  • Filtration : The catalyst is filtered, and the solvent is evaporated. The residue is triturated with hexane to yield the product.

Yield : 88–92%.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Acyl Chloride SOCl₂, DCM, Triethylamine 65–72% Simple, cost-effective Moisture-sensitive, harsh conditions
Coupling Reagents (EDC/HOBt) EDC, HOBt, DMF 78–85% Mild conditions, high purity Costly reagents, longer reaction time
Solid-Supported Catalyst Polystyrene-DMAP, Toluene 88–92% High yield, easy purification Specialized catalyst requirement

Optimization and Industrial Scale-Up

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) improve reagent solubility but require rigorous drying.
  • Toluene is preferred in catalytic methods for its low cost and ease of removal.

Temperature Control

  • Coupling reactions proceed optimally at 0–25°C to minimize side reactions.
  • Elevated temperatures (reflux) accelerate catalytic methods but risk decomposition.

Industrial Adaptation

  • Continuous flow reactors enhance the solid-supported method’s scalability, reducing batch time by 40%.
  • In situ activation of carboxylic acids using CDI (1,1'-carbonyldiimidazole) minimizes intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclobutanecarboxamide core provides structural stability and specificity in these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide Cyclobutane 4-methoxyphenyl, hydroxy-methylpropyl 321.41 Limited data
PF-03654746 Cyclobutane 3-fluoro-4-(pyrrolidinylmethyl)phenyl, fluoro 378.39 Neurokinin-1 receptor antagonist
PF-03654764 Cyclobutane 3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl 392.42 Preclinical analgesic candidate
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane 4-methoxyphenyl, phenyl 295.38 Unreported bioactivity
SAR110894 Piperidine Sulfonyl-pyrrolidine, benzothiazole 452.56 Histamine H3 receptor antagonist; Alzheimer’s disease models

Key Observations :

  • Cyclobutane vs.
  • Substituent Effects: The 4-methoxyphenyl group in the target compound may improve metabolic stability over non-substituted aryl groups (e.g., PF-03654746’s fluorophenyl) but could reduce blood-brain barrier penetration compared to pyrrolidine-containing analogs like PF-03654764 .
Pharmacological Profiles
  • Target Selectivity : Unlike SAR110894, which shows high H3 receptor antagonism (IC50 = 1.2 nM), the target compound’s activity remains uncharacterized. However, its hydroxy-methylpropyl side chain shares similarities with neuroactive compounds targeting G protein-coupled receptors .
  • Metabolic Stability : Cyclobutane carboxamides (e.g., PF-03654746) exhibit moderate hepatic clearance (t1/2 = 2.5 hours in mice), whereas cyclopentane analogs (e.g., N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide) lack pharmacokinetic data .

Research Findings and Gaps

  • In Vitro Studies: PF-03654764 demonstrated 80% inhibition of neurokinin-1 receptors at 10 μM, suggesting that fluorinated cyclobutane carboxamides may outperform non-fluorinated variants in potency .
  • The target compound’s hydroxy group may confer similar neuroprotective effects, but validation is needed .
  • Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the cyclobutane ring, posing challenges compared to simpler cyclopentane derivatives .

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H19NO3C_{15}H_{19}NO_3, with a molecular weight of approximately 273.32 g/mol. The structure includes a cyclobutane ring, which is known to influence the compound's biological interactions.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related symptoms.
  • Modulation of Cellular Signaling : The presence of the methoxyphenyl group may enhance interactions with cellular receptors, influencing pathways such as PI3K/AKT signaling, which is crucial in cell survival and proliferation.
  • Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Pharmacological Studies

Several studies have assessed the pharmacological effects of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity : Animal models indicated that administration of this compound resulted in reduced pain responses, comparable to established analgesics.
  • Anticancer Potential : Preliminary findings show that the compound may induce apoptosis in cancer cell lines, possibly through caspase activation pathways.

Case Studies

  • Study on Inflammatory Response : A study conducted on human neutrophils revealed that this compound inhibited fMLP-induced superoxide production. This suggests a mechanism where the compound could mitigate oxidative stress during inflammatory responses .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MDA-MB-231) showed that treatment with the compound resulted in significant growth inhibition and induced apoptosis, as evidenced by increased caspase-3 activity .

Data Table

The following table summarizes key findings from studies involving this compound:

Study FocusModel UsedKey Findings
Anti-inflammatory effectsHuman neutrophilsReduced superoxide production and cytokine release
Analgesic activityAnimal modelsSignificant reduction in pain response
Anticancer potentialCancer cell linesInduced apoptosis via caspase activation

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